molecular formula C8H14N2S B13694362 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine

1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine

Cat. No.: B13694362
M. Wt: 170.28 g/mol
InChI Key: JHNLOSVXEVTBBD-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine is an organic compound that features a thienyl group, which is a sulfur-containing five-membered aromatic ring

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde and N,N-dimethylamine.

    Reaction Conditions: The key step involves the formation of the aminomethyl group on the thienyl ring. This can be achieved through a Mannich reaction, where 2-thiophenecarboxaldehyde reacts with formaldehyde and N,N-dimethylamine under acidic conditions.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the thienyl ring or the aminomethyl group.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, substituted thienyl derivatives, and imines.

Scientific Research Applications

1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thienyl ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine can be compared with other similar compounds, such as:

    4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but features a benzene ring instead of a thienyl ring.

    N,N-Dimethyl-4-aminobenzaldehyde: This compound also contains an aminomethyl group and a dimethylamine moiety but has a different aromatic ring structure.

    2-(Aminomethyl)thiophene: This compound is structurally similar but lacks the N,N-dimethyl substitution on the aminomethyl group.

The uniqueness of this compound lies in its combination of the thienyl ring and the N,N-dimethylaminomethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

[5-[(dimethylamino)methyl]thiophen-3-yl]methanamine

InChI

InChI=1S/C8H14N2S/c1-10(2)5-8-3-7(4-9)6-11-8/h3,6H,4-5,9H2,1-2H3

InChI Key

JHNLOSVXEVTBBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CS1)CN

Origin of Product

United States

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